molecular formula C7H12ClN3O2S B2544034 {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride CAS No. 1431970-04-5

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride

Cat. No. B2544034
CAS RN: 1431970-04-5
M. Wt: 237.7
InChI Key: DLYWZJXLLMJFOC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole-bearing compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods and strategies. For instance, the synthesis of some hydrazine-coupled pyrazoles was successfully achieved and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The structure of “{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride” includes a pyrazole ring, an amino group, a methyl group, and a thioacetic acid group .


Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions. For instance, the formation of the C–S bond in the pyrazole ring is realized in the iodine-catalyzed reaction of substituted pyrazoles with thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C6H10ClN3O2), molecular weight (191.62), and its form as a solid .

Mechanism of Action

The mechanism of action of pyrazole derivatives is often studied using molecular docking techniques. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a certain pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

As with many chemical compounds, safety precautions should be taken when handling “{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride”. It should be stored away from air, in a cool place, and in a tightly closed container in a dry and well-ventilated place .

Future Directions

Pyrazole derivatives have shown potential in the field of medicinal chemistry, particularly for their antileishmanial and antimalarial activities . Therefore, future research could focus on the development of new drugs based on these compounds to overcome current health challenges.

properties

IUPAC Name

2-[(3-amino-5-methylpyrazol-1-yl)methylsulfanyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-5-2-6(8)9-10(5)4-13-3-7(11)12;/h2H,3-4H2,1H3,(H2,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYWZJXLLMJFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CSCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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